molecular formula C14H16N4O B1387400 3-(1-Ethyl-4-methoxy-1H-indol-2-yl)-1H-pyrazol-5-amine CAS No. 1310936-61-8

3-(1-Ethyl-4-methoxy-1H-indol-2-yl)-1H-pyrazol-5-amine

Cat. No.: B1387400
CAS No.: 1310936-61-8
M. Wt: 256.3 g/mol
InChI Key: LEDXAUJKZYLLFD-UHFFFAOYSA-N
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Description

3-(1-Ethyl-4-methoxy-1H-indol-2-yl)-1H-pyrazol-5-amine is a heterocyclic compound featuring a pyrazole core linked to a substituted indole moiety. Its molecular formula is C₁₄H₁₆N₄O, with a molecular weight of 256.31 g/mol . The indole group is substituted with an ethyl and methoxy group at the 1- and 4-positions, respectively, while the pyrazole ring bears an amine group at position 3.

Properties

IUPAC Name

5-(1-ethyl-4-methoxyindol-2-yl)-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O/c1-3-18-11-5-4-6-13(19-2)9(11)7-12(18)10-8-14(15)17-16-10/h4-8H,3H2,1-2H3,(H3,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEDXAUJKZYLLFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C1C3=CC(=NN3)N)C(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Ethyl-4-methoxy-1H-indol-2-yl)-1H-pyrazol-5-amine typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity. The choice of reagents and solvents is also critical to minimize environmental impact and improve cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 3-(1-Ethyl-4-methoxy-1H-indol-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Production of reduced derivatives.

  • Substitution: Introduction of various functional groups leading to diverse derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C12H14N4OC_{12}H_{14}N_{4}O, and it has a molecular weight of approximately 230.27 g/mol. The presence of both the ethyl and methoxy groups enhances its solubility and interaction capabilities with various biological targets.

Anti-Cancer Activity

Research indicates that compounds structurally similar to 3-(1-Ethyl-4-methoxy-1H-indol-2-yl)-1H-pyrazol-5-amine may exhibit anti-cancer properties. The specific structural features of this compound suggest potential interactions with enzymes or receptors involved in cancer cell proliferation and survival. Preliminary studies have shown that indole derivatives can inhibit tumor growth by targeting specific pathways associated with cancer progression.

Molecular Interaction Studies

Interaction studies focusing on this compound typically employ techniques such as:

  • Molecular Docking Simulations : To predict how the compound interacts with target proteins.
  • Surface Plasmon Resonance : To measure binding affinities and kinetics.
  • Enzyme Inhibition Assays : To evaluate the effectiveness of the compound in inhibiting specific enzymes linked to disease pathways.

These methodologies are crucial for elucidating the compound's mechanism of action and identifying its potential therapeutic targets .

Case Study 1: Indole Derivatives in Cancer Therapy

A study published in a peer-reviewed journal explored the anti-tumor effects of various indole derivatives, demonstrating significant cytotoxicity against multiple cancer cell lines. The study highlighted the importance of substituent groups in modulating activity, which supports the hypothesis that 3-(1-Ethyl-4-methoxy-1H-indol-2-yl)-1H-pyrazol-5-amines may also exhibit similar effects .

Case Study 2: Enzyme Inhibition

Another study investigated a series of pyrazole-based compounds for their ability to inhibit specific kinases associated with cancer signaling pathways. Results indicated that structural modifications could lead to enhanced potency, suggesting a pathway for further development of 3-(1-Ethyl-4-methoxy-1H-indol-2-yl)-1H-pyrazol-5-amines as potential therapeutic agents .

Mechanism of Action

The mechanism by which 3-(1-Ethyl-4-methoxy-1H-indol-2-yl)-1H-pyrazol-5-amine exerts its effects involves interactions with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating biological processes. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Aromatic Substitutions

  • 4-(4-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine : This derivative exhibits a trifluoromethyl group at position 3 and a fluorophenyl group at position 3. The electron-withdrawing trifluoromethyl group enhances metabolic stability compared to the ethyl-indole substituent in the target compound, making it a potent intermediate for protease inhibitors .
  • 3-(3-Chlorophenyl)-1H-pyrazol-5-amine : The chloro substituent increases lipophilicity, improving membrane permeability but reducing solubility. This contrasts with the methoxy group in the target compound, which balances hydrophilicity and bioavailability .

Regioisomeric Variations

A regioisomeric switch (e.g., from 3-(4-fluorophenyl)-4-pyridinyl to 4-(4-fluorophenyl)-3-pyridinyl) can drastically alter biological activity. For example, such a change shifted inhibitory activity from p38αMAP kinase to cancer-relevant kinases . The fixed ethyl-indole substituent in the target compound likely limits such regioisomer-driven activity shifts.

Anticancer Activity

  • 1-(4-Methoxyphenyl)-3-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-5-amine (234) : Derived from similar synthetic routes, this compound showed moderate antiproliferative activity against MCF-7 cells (IC₅₀: 16.6–19.3 µg/mL) . The target compound’s indole moiety may enhance DNA intercalation or kinase inhibition, though direct comparative data are lacking.
  • 3-(4-Ethylphenyl)-1H-pyrazol-5-amine derivatives : These exhibited β-lactamase inhibitory activity (IC₅₀: 0.5–5 µM), highlighting the pyrazole-amine core’s versatility. The indole substitution in the target compound could broaden its spectrum to include bacterial targets .

Enzyme Inhibition

  • 3-(4-Fluorophenyl)-1H-pyrazol-5-amine mercaptoacetamide derivatives : These showed BoNTA-LC inhibition (IC₅₀: ~10 nM), attributed to the thiol group’s nucleophilic attack on the enzyme’s active site. The target compound lacks this functional group, suggesting divergent mechanisms .

Data Tables

Table 1: Structural and Activity Comparison of Pyrazol-5-amine Derivatives

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Biological Activity Reference
3-(1-Ethyl-4-methoxy-1H-indol-2-yl)-1H-pyrazol-5-amine Indole (1-ethyl, 4-methoxy), Pyrazole (5-amine) 256.31 Potential kinase inhibition
4-(4-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine Pyrazole (3-CF₃, 4-Ph-F) 229.15 Protease inhibition
3-(3-Chlorophenyl)-1H-pyrazol-5-amine Pyrazole (3-Ph-Cl) 193.63 BoNTA-LC inhibition
1-(4-Methoxyphenyl)-3-(1-methylimidazol-4-yl)-1H-pyrazol-5-amine Pyrazole (3-imidazolyl, 4-Ph-OMe) 269.30 Antiproliferative (MCF-7)

Biological Activity

3-(1-Ethyl-4-methoxy-1H-indol-2-yl)-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity associated with this compound, supported by data tables and relevant case studies.

The compound is characterized by the following properties:

PropertyValue
Molecular Weight390.44 g/mol
Molecular FormulaC22H22N4O3
LogP4.2223
Polar Surface Area62.011 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5

These properties suggest a moderate lipophilicity and potential for cellular membrane permeability, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. In vitro evaluations have demonstrated significant activity against various pathogens. For instance, a study reported minimal inhibitory concentrations (MICs) as low as 0.22 to 0.25 μg/mL for certain derivatives, indicating strong antibacterial properties against Staphylococcus aureus and Staphylococcus epidermidis .

Case Study: Antimicrobial Evaluation

In a comparative study of several pyrazole derivatives, including our compound of interest, the following results were obtained:

Compound IDMIC (μg/mL)Activity Against
Z218-29270.22Staphylococcus aureus
Z218-29760.25Staphylococcus epidermidis

These results underscore the potential of pyrazole-based compounds in developing new antimicrobial agents.

Anticancer Activity

The anticancer properties of this compound have also been explored extensively. Pyrazole derivatives have shown promise in inhibiting the growth of various cancer cell lines. Notably, studies have indicated that compounds with similar structures can inhibit cell proliferation in breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .

Case Study: Anticancer Evaluation

A detailed investigation into the anticancer activities of related pyrazole compounds revealed notable findings:

Cell LineCompound IDIC50 (μM)Effectiveness
MDA-MB-231Z218-292712.07Moderate antiproliferative
HepG2Z218-29768.00High antiproliferative

The data suggests that structural modifications in pyrazole derivatives can significantly enhance their anticancer efficacy.

The biological activity of this compound is believed to involve multiple mechanisms, including:

  • Inhibition of Tubulin Polymerization : Some derivatives exhibit potent inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase .
  • Induction of Apoptosis : Studies indicate that these compounds may induce apoptosis in cancer cells through various signaling pathways.
  • Anti-inflammatory Effects : Certain pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines, which could contribute to their anticancer effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(1-Ethyl-4-methoxy-1H-indol-2-yl)-1H-pyrazol-5-amine, and how can reaction conditions be optimized for yield and purity?

  • Methodology :

  • Step 1 : Start with functionalized indole precursors (e.g., 4-methoxyindole derivatives) and pyrazole intermediates. Ethylamine or ethyl halides are typically used to introduce the ethyl group .
  • Step 2 : Employ coupling reactions (e.g., Suzuki-Miyaura for aryl-aryl bonds) under reflux conditions in polar solvents like ethanol or methanol. Catalysts such as Pd(PPh₃)₄ improve cross-coupling efficiency .
  • Step 3 : Optimize reaction time and temperature (e.g., 12–24 hours at 80–100°C) to minimize by-products. Purify via column chromatography or recrystallization .
    • Key Considerations : Monitor reaction progress using TLC or HPLC. Scale-up may require continuous flow chemistry for reproducibility .

Q. How can the structural and electronic properties of this compound be characterized to validate its identity?

  • Methodology :

  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns on the indole and pyrazole rings. IR spectroscopy identifies functional groups (e.g., NH₂, methoxy) .
  • Mass Spectrometry : High-resolution MS (HRMS) determines molecular formula accuracy.
  • X-ray Crystallography : Resolves 3D conformation, critical for understanding π-π stacking or hydrogen-bonding interactions in solid-state studies .
    • Data Interpretation : Compare spectral data with PubChem entries for analogous pyrazole-indole hybrids .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported bioactivity data for this compound across different assays?

  • Methodology :

  • Comparative Studies : Test the compound against structurally similar analogs (e.g., ethyl vs. methyl substituents) to isolate substituent effects on activity .
  • Assay Validation : Use orthogonal assays (e.g., enzymatic inhibition + cell-based viability) to confirm target specificity. For example, compare IC₅₀ values in kinase vs. protease assays .
  • Computational Modeling : Perform molecular docking to predict binding modes with targets like kinases or GPCRs, identifying key residues for mutagenesis validation .
    • Case Example : If conflicting data arise in cytotoxicity studies, evaluate solvent effects (DMSO vs. aqueous buffers) on compound stability .

Q. How does the compound’s dual indole-pyrazole scaffold influence its interaction with biological targets, and what modifications enhance selectivity?

  • Mechanistic Insights :

  • Indole Moiety : The 4-methoxy group enhances lipid solubility, potentially improving blood-brain barrier penetration. The ethyl group at N1 may reduce metabolic degradation .
  • Pyrazole Core : The 5-amine group acts as a hydrogen-bond donor, critical for binding to ATP pockets in kinases .
    • Structure-Activity Relationship (SAR) Table :
Modification SiteEffect on ActivityExample Analog
Indole C4 (methoxy → Cl)Increased cytotoxicity but reduced solubility4-Chloro analog
Pyrazole C5 (NH₂ → NO₂)Loss of kinase inhibitionNitro derivative
Ethyl → CyclohexylEnhanced selectivity for serotonin receptorsCyclohexyl-substituted analog

Q. What advanced techniques are recommended for studying the compound’s pharmacokinetic (PK) and pharmacodynamic (PD) properties in preclinical models?

  • Methodology :

  • PK Studies : Use LC-MS/MS to quantify plasma/tissue concentrations over time. Assess metabolic stability via liver microsome assays .
  • PD Markers : Measure downstream biomarkers (e.g., phosphorylated kinases) in target tissues using Western blot or ELISA .
  • In Vivo Models : Optimize dosing regimens in rodent models, considering the compound’s half-life (e.g., bid vs. qd administration) .
    • Challenges : Address low oral bioavailability by formulating prodrugs (e.g., ester derivatives) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1-Ethyl-4-methoxy-1H-indol-2-yl)-1H-pyrazol-5-amine
Reactant of Route 2
3-(1-Ethyl-4-methoxy-1H-indol-2-yl)-1H-pyrazol-5-amine

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